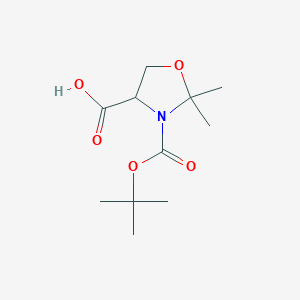

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

描述

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety at position 3. The Boc group enhances steric protection and stability during synthetic processes, particularly in peptide chemistry . Its rigid oxazolidine ring (a five-membered ring containing oxygen and nitrogen) distinguishes it from related heterocyclic compounds. Applications include its use as a chiral auxiliary in asymmetric synthesis and in pharmaceutical intermediates, as evidenced by its inclusion in deodorant compositions (31.4% efficacy in EX18) .

属性

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-7(8(13)14)6-16-11(12,4)5/h7H,6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYBSTJQGVZMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid typically involves the reaction of 2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

化学反应分析

Types of Reactions

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid undergoes various types of reactions, including:

Substitution Reactions: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Deprotection Reactions: The Boc group can be removed to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions

Trifluoroacetic Acid (TFA): Used for the removal of the Boc group under mild conditions.

Hydrochloric Acid (HCl): Another reagent for Boc deprotection, often used in organic solvents like ethyl acetate.

Major Products Formed

科学研究应用

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique oxazolidine structure enhances its reactivity and stability, making it an excellent candidate for drug formulation. Researchers have utilized it to develop drugs that exhibit improved efficacy and reduced side effects in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Peptide Synthesis

In the realm of peptide synthesis, 3-(tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid is employed in solid-phase synthesis techniques. The compound enhances the efficiency and yield of peptide production, which is essential for generating therapeutic proteins. Its ability to act as a protecting group allows for selective reactions during the synthesis process, leading to higher purity and better yields of desired products .

Asymmetric Synthesis

The compound acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This characteristic is vital in drug formulation since the efficacy of many pharmaceuticals is highly dependent on their stereochemistry. By enabling chemists to achieve specific stereochemical outcomes, this compound plays a pivotal role in the development of effective chiral drugs .

Research in Organic Chemistry

Researchers utilize this compound as a versatile framework for exploring new synthetic pathways and methodologies. Its structural properties allow chemists to investigate novel reactions and develop innovative compounds that could lead to advancements in various chemical applications. This exploration contributes significantly to the field of organic chemistry by expanding the toolbox available for synthetic chemists .

Bioconjugation Techniques

In bioconjugation strategies, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is crucial in diagnostics and therapeutics where specific interactions between biomolecules are necessary for effective treatment outcomes. The ability of this compound to serve as a linker or spacer enhances its utility in creating complex biomolecular constructs used in targeted drug delivery systems .

作用机制

The mechanism of action of 3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. The Boc group is introduced via nucleophilic addition-elimination reactions, forming a tetrahedral intermediate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

(a) Oxazolidine vs. Thiazolidine Derivatives

- 3-(tert-Butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS 477721-87-2): Structural Difference: Replaces the oxazolidine oxygen with sulfur, forming a thiazolidine ring. Thiazolidine derivatives exhibit antimicrobial and antitumor properties . Molecular Weight: 343.83 g/mol (C15H18ClNO4S) vs. 305.37 g/mol for the oxazolidine analog .

| Compound Type | Heteroatom | Biological Activity | Molecular Weight (g/mol) |

|---|---|---|---|

| Oxazolidine (Target) | O, N | Deodorant applications | ~305.37 |

| Thiazolidine (CAS 477721-87-2) | S, N | Antimicrobial, antitumor | 343.83 |

(b) Piperidine Derivatives

- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5):

Functional Group Modifications

(a) Carboxylic Acid vs. Ester/Formyl Derivatives

- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 102308-32-7):

(b) Boc-Protected Glycine Conjugates

Crystallographic Data

- Oxazolidine Derivatives : Exhibit intermolecular O–H···O hydrogen bonding, influencing crystallinity and stability .

生物活性

3-(Tert-butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid (commonly referred to as Boc-DMA) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of Boc-DMA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Boc-DMA has the following chemical structure and properties:

- IUPAC Name: (4S)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid

- Molecular Formula: C11H19NO5

- Molecular Weight: 229.28 g/mol

- CAS Number: 6932187

Biological Activity

The biological activity of Boc-DMA has been investigated in various contexts, including its potential as an anti-cancer agent and its role in inhibiting specific enzymes.

Enzyme Inhibition

Boc-DMA has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression. Studies indicate that compounds with similar oxazolidine structures exhibit selective inhibition of COX-2 over COX-1, suggesting a favorable therapeutic profile for reducing inflammation with minimal gastrointestinal side effects .

Anti-Cancer Properties

Recent research has highlighted the cytotoxic effects of Boc-DMA against various cancer cell lines. For instance:

- Cell Lines Tested: A549 (lung carcinoma), MCF-7 (breast cancer), and LoVo (colon carcinoma).

- Findings: Boc-DMA exhibited significant cytotoxicity comparable to standard chemotherapeutic agents like meloxicam and piroxicam. The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .

The proposed mechanism by which Boc-DMA exerts its biological effects includes:

- Inhibition of COX Enzymes: By selectively inhibiting COX-2, Boc-DMA may reduce prostaglandin synthesis, leading to decreased inflammation and tumor growth.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death. This is supported by evidence showing increased levels of active caspases in treated cells .

Case Studies

Several studies have documented the biological activities of Boc-DMA:

常见问题

Q. Purity Validation :

- HPLC : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on BOC methyl signals (δ ~1.4 ppm) and oxazolidine ring protons (δ 3.5–4.5 ppm) .

How can X-ray crystallography resolve the stereochemical configuration of this compound?

Advanced (Structural Analysis)

Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. Key steps:

- Crystallization : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure bond lengths, angles, and torsion angles.

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., O–H⋯O bonds) that stabilize the crystal lattice .

Q. Advanced (Stability Studies)

- Chiral HPLC : Monitor enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) and polarimetric detection.

- Circular Dichroism (CD) : Track changes in Cotton effects to assess conformational shifts.

- Kinetic Studies : Measure ring-opening rates in acidic/basic buffers via UV-Vis spectroscopy .

How does the BOC group influence the compound’s reactivity in peptide coupling reactions?

Basic (Protecting Group Strategy)

The BOC group:

- Stability : Resists nucleophiles and bases but is cleaved under acidic conditions (e.g., TFA).

- Steric Effects : The tert-butyl moiety hinders undesired side reactions at the amine.

- Applications : Enables selective peptide bond formation without deprotecting intermediate steps .

How can researchers design experiments to evaluate potential antimicrobial activity of this compound?

Q. Advanced (Bioactivity Studies)

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Cytotoxicity Screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity.

- SAR Studies : Synthesize analogs (e.g., varying substituents on the oxazolidine ring) to correlate structure with activity .

What role do hydrogen-bonding interactions play in the compound’s solubility and reactivity?

Q. Advanced (Physicochemical Properties)

- Solubility : Intermolecular O–H⋯O bonds enhance solubility in polar aprotic solvents (e.g., DMSO).

- Reactivity : Hydrogen bonding stabilizes transition states in nucleophilic acyl substitution reactions.

- Validation : IR spectroscopy (stretching modes at 3200–3500 cm⁻¹) and computational DFT analysis .

How can computational methods predict the compound’s interaction with biological targets?

Q. Advanced (Computational Chemistry)

- Docking Studies : Use AutoDock Vina to model binding to bacterial ribosomes (common target for oxazolidinones).

- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding affinity.

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced (Data Analysis)

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).

- Structural Verification : Re-analyze compound purity and stereochemistry to rule out batch variability.

- Meta-Analysis : Compare data with structurally similar analogs (e.g., thiazolidine derivatives) .

What analytical techniques are recommended for studying the compound’s degradation under thermal stress?

Q. Basic (Stability Testing)

- TGA/DSC : Measure decomposition temperature and enthalpy changes.

- LC-MS : Identify degradation products (e.g., BOC cleavage fragments).

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and monitor purity .

How can derivatives of this compound be synthesized for structure-activity relationship (SAR) studies?

Q. Advanced (Derivatization)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。